Fmoc-Dab(Alloc)-OH Fmoc-Dab(Alloc)-OH
Brand Name: Vulcanchem
CAS No.: 204316-32-5
VCID: VC21537475
InChI: InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
SMILES: C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H24N2O6
Molecular Weight: 424.4 g/mol

Fmoc-Dab(Alloc)-OH

CAS No.: 204316-32-5

VCID: VC21537475

Molecular Formula: C23H24N2O6

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Dab(Alloc)-OH - 204316-32-5

Description

Fmoc-Dab(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. It is specifically designed for use in peptide synthesis, featuring two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the allyloxycarbonyl (Alloc) group at the side-chain amino position . These protecting groups are crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and manipulation of the peptide backbone.

Synthesis

The synthesis of Fmoc-Dab(Alloc)-OH involves several key steps:

  • Protection of the Alpha-Amino Group: The alpha-amino group of 2,4-diaminobutyric acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

  • Protection of the Side-Chain Amino Group: The side-chain amino group is then protected with the Alloc group using allyl chloroformate in the presence of a base like triethylamine.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity.

Applications in Peptide Synthesis

Fmoc-Dab(Alloc)-OH is widely used in solid-phase peptide synthesis (SPPS) to introduce 2,4-diaminobutyric acid residues into peptides. The unique combination of Fmoc and Alloc protecting groups allows for orthogonal deprotection strategies, enabling selective removal under different conditions. This versatility enhances its utility in complex peptide synthesis.

Biological and Therapeutic Applications

Peptides synthesized using Fmoc-Dab(Alloc)-OH are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. These peptides can act as enzyme inhibitors or receptor modulators, which are valuable in drug development.

Chemical Reactions and Deprotection

Fmoc-Dab(Alloc)-OH undergoes deprotection reactions to remove the Fmoc and Alloc groups. The Fmoc group is typically removed using a base such as piperidine, while the Alloc group is removed using palladium catalysts in the presence of a nucleophile like morpholine.

Table: Deprotection and Coupling Reactions

Reaction TypeReagents/ConditionsOutcome
DeprotectionPiperidine for Fmoc removal, palladium catalysts for Alloc removal.Free amino acid 2,4-diaminobutyric acid.
CouplingDIC and HOBt for peptide bond formation.Peptides with diverse functionalities.

Comparison with Similar Compounds

Fmoc-Dab(Alloc)-OH is similar to other protected amino acids like Fmoc-Dab(Boc)-OH, which uses a tert-butyloxycarbonyl (Boc) group instead of Alloc. Another similar compound is Fmoc-Dap(Alloc)-OH, which is based on 2,3-diaminopropionic acid .

Table: Comparison with Similar Compounds

CompoundProtecting GroupsAmino Acid
Fmoc-Dab(Alloc)-OHFmoc, Alloc2,4-Diaminobutyric acid
Fmoc-Dab(Boc)-OHFmoc, Boc2,4-Diaminobutyric acid
Fmoc-Dap(Alloc)-OHFmoc, Alloc2,3-Diaminopropionic acid
CAS No. 204316-32-5
Product Name Fmoc-Dab(Alloc)-OH
Molecular Formula C23H24N2O6
Molecular Weight 424.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Standard InChIKey YIVBOSPUFNDYMF-FQEVSTJZSA-N
Isomeric SMILES C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-Dab(Alloc)-OH;204316-32-5;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoicacid;Fmoc-Dab(Aloc)-OH;Nalpha-Fmoc-Ngamma-Alloc-L-2,4-diaminobutyricacid;Ngamma-Alloc-Nalpha-Fmoc-L-2,4-diaminobutyricacid;AmbotzFAA1363;AC1MBSSU;88645_ALDRICH;SCHEMBL178810;88645_FLUKA;MolPort-003-725-639;ACT06572;0480AB;ZINC15722150;AKOS015893071;VA50329;AJ-67844;AK-49547;AN-29914;FT-0679755;N-alpha-Fmoc-N-gamma-Alloc-L-diaminobutyricacid;I04-1229;2-Fmoc-amino-4-[[(allyloxy)carbonyl]amino]-L-butyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoicacid
PubChem Compound 2756102
Last Modified Aug 15 2023

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